

# Essential Safety and Operational Guide for Handling AUZ 454

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## Compound of Interest

Compound Name: AUZ 454

Cat. No.: B15586746

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For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal protocols for **AUZ 454**, a potent type II CDK2 inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your research.

## Immediate Safety and Hazard Information

**AUZ 454** is classified as a toxic compound and is a moderate to severe irritant to the skin and eyes. It is a pharmaceutically active ingredient that should only be handled by personnel trained in the safe management of potent chemical compounds.

## Quantitative Data Summary

While specific toxicological data such as LD50 and Occupational Exposure Limits (OELs) for **AUZ 454** are not readily available in public records, the following table summarizes its key chemical and biological properties.

Property	Value	Reference
Chemical Name	N-[4-[(2-amino-4-pyrimidinyl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-urea	[1]
Synonyms	K03861	[2]
CAS Number	853299-07-7	[1]
Molecular Formula	C24H26F3N7O2	[1][3]
Molecular Weight	501.50 g/mol	[1][3]
Appearance	Solid	[4]
Solubility	Soluble in DMSO and Ethanol	[4]
Binding Affinity (Kd)	8.2 nM for CDK2	[2]

## Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling **AUZ 454**.

PPE Category	Specific Requirements
Eye Protection	Chemical safety goggles or a face shield.
Hand Protection	Chemical-resistant gloves (e.g., nitrile).
Respiratory Protection	A self-contained breathing apparatus should be used, especially in case of fire or large spills.
Body Protection	A protective laboratory coat.

## Operational Plans: Handling and Storage

Strict adherence to the following procedures is mandatory to minimize exposure and maintain the stability of the compound.

## Preparation of Stock Solutions

- **Work Area Preparation:** All handling of solid **AUZ 454** and preparation of stock solutions must be conducted in a certified chemical fume hood.
- **Solvent Selection:** Use fresh, anhydrous DMSO for initial stock solutions. Moisture can reduce solubility.
- **Dissolution:** For a 10 mM stock solution, dissolve 5.015 mg of **AUZ 454** in 1 mL of DMSO. If necessary, sonication can be used to aid dissolution.
- **Storage of Stock Solutions:** Store stock solutions at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.

## General Handling Procedures

- Avoid inhalation of dust or aerosols.
- Prevent contact with skin, eyes, and clothing.
- Ensure adequate ventilation in the work area.
- Wash hands thoroughly after handling.

## Disposal Plan

All waste materials contaminated with **AUZ 454** must be treated as hazardous chemical waste.

- **Waste Segregation:** Do not mix **AUZ 454** waste with non-hazardous laboratory waste.
- **Solid Waste:** Place all contaminated solid waste, including pipette tips, gloves, and weighing papers, into a designated, sealed, and clearly labeled hazardous waste container.
- **Liquid Waste:** Collect all solutions containing **AUZ 454** in a sealed, properly labeled, and leak-proof hazardous waste container.

- Disposal Method: Under no circumstances should **AUZ 454** or its solutions be disposed of down the drain or in regular trash. Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department.

## Experimental Protocols

The following is a detailed methodology for a common experiment involving a CDK2 inhibitor like **AUZ 454**.

### In-Vitro CDK2 Kinase Assay (Luminescent)

This assay measures the inhibitory effect of **AUZ 454** on CDK2 activity.

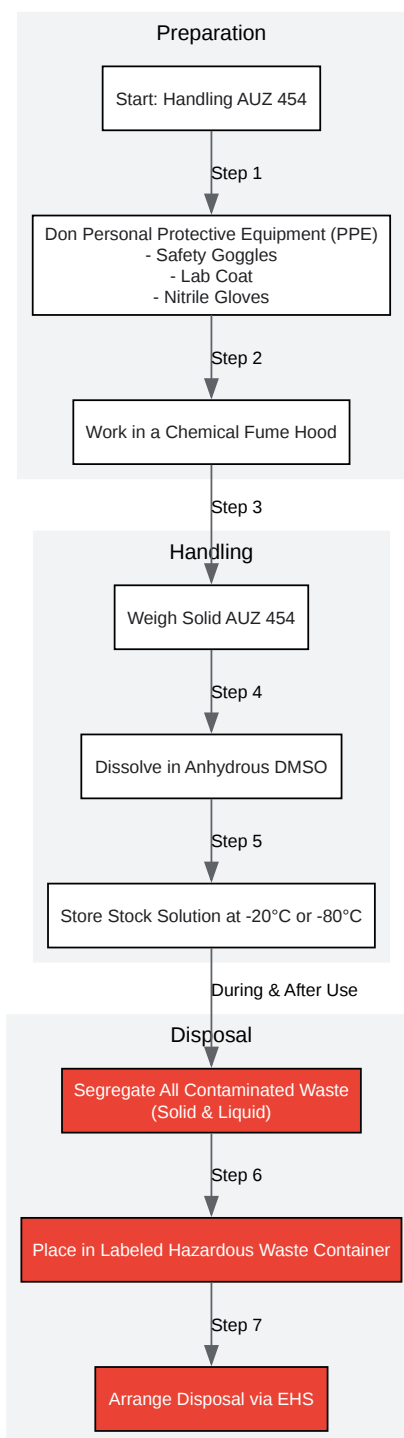
- Prepare Reagents:
  - Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 50 μM DTT.
  - ATP Solution: Prepare a working solution of ATP in kinase buffer.
  - CDK2/Cyclin A Enzyme: Dilute the enzyme to the desired concentration in kinase buffer.
  - Substrate: Use a suitable peptide substrate for CDK2.
- Assay Procedure:
  - Add 5 μL of serially diluted **AUZ 454** (in kinase buffer with a small percentage of DMSO) to the wells of a 96-well plate. Include a vehicle control (DMSO without inhibitor).
  - Add 10 μL of the diluted CDK2/Cyclin A enzyme to each well.
  - Incubate at room temperature for 10 minutes.
  - Initiate the kinase reaction by adding 10 μL of the ATP/substrate mixture.
  - Incubate at 30°C for 45-60 minutes.
- Detection:

- Add 25  $\mu$ L of a commercial ADP-Glo™ reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
- Add 50  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Read the luminescence on a plate reader.
- Data Analysis:
  - Subtract the background luminescence (no enzyme control).
  - Normalize the data to the vehicle control (100% activity).
  - Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

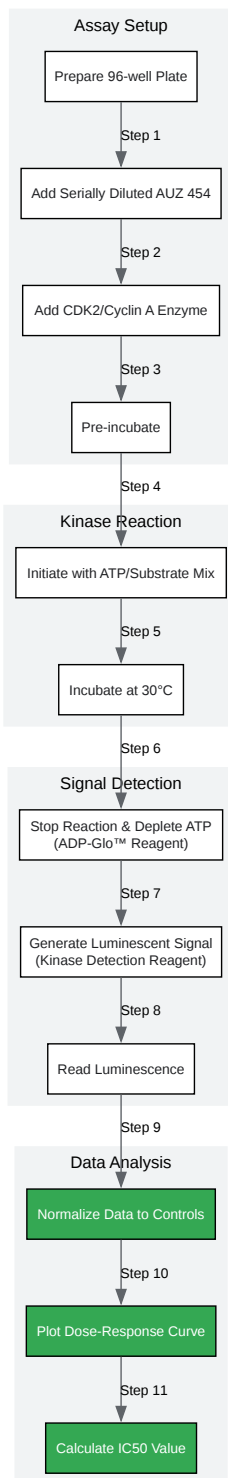
## Visualizations

The following diagrams illustrate key workflows for handling and using **AUZ 454**.

## AUZ 454 Handling and PPE Workflow

[Click to download full resolution via product page](#)Caption: Workflow for the safe handling and disposal of **AUZ 454**.

## In-Vitro CDK2 Kinase Assay Workflow



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Caption: Workflow for determining the IC<sub>50</sub> of **AUZ 454** in a CDK2 kinase assay.

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